N-(3-cyanophenyl)-3-nitrobenzamide
Description
N-(3-Cyanophenyl)-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the meta position of the benzoyl ring and a cyano-substituted phenyl group attached via an amide bond. Benzamides are widely studied for their pharmacological relevance, including enzyme inhibition and receptor modulation. The nitro group at position 3 likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the 3-cyanophenyl moiety may contribute to steric and electronic modulation, affecting solubility and binding affinity .
Properties
Molecular Formula |
C14H9N3O3 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O3/c15-9-10-3-1-5-12(7-10)16-14(18)11-4-2-6-13(8-11)17(19)20/h1-8H,(H,16,18) |
InChI Key |
GUTSPDJJXFMPBK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Electronic and Steric Modifications
- Nitro Group Position: The meta (3-nitro) vs. Meta-nitro derivatives may exhibit stronger dipole moments .
- Adamantane: Bulky substituent improves metabolic stability and membrane penetration, as seen in antiviral studies .
Crystallographic and Spectroscopic Data
- X-ray Analysis : Related benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) confirm planar amide linkages and hydrogen-bonding networks, critical for understanding molecular packing .
- NMR and Mass Spectrometry : ¹H/¹³C NMR and LC/MS data () provide benchmarks for characterizing nitrobenzamide derivatives .
Notes
- Data Limitations: Direct studies on N-(3-cyanophenyl)-3-nitrobenzamide are absent in the evidence; comparisons rely on structural analogs.
- Contradictions: No significant contradictions were observed, but substituent-specific activities (e.g., adamantane vs. cyano) require further validation.
- Diverse Sources : References span synthesis (), crystallography (), and bioactivity (), ensuring a comprehensive comparison.
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